![molecular formula C13H20ClNO2 B13714814 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride CAS No. 1185303-87-0](/img/structure/B13714814.png)
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride typically involves the reaction of 3-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol are often employed .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of various biochemical products and research tools.
Mécanisme D'action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidine
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrobromide
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydroiodide
Uniqueness
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride is unique due to its specific chemical structure and properties. The presence of the methoxy group and the pyrrolidine ring contributes to its distinct reactivity and applications in scientific research .
Propriétés
Numéro CAS |
1185303-87-0 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
3-[2-(3-methoxyphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-8-6-11-5-7-14-10-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H |
Clé InChI |
ZRSCYCZEIOOJJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCCC2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


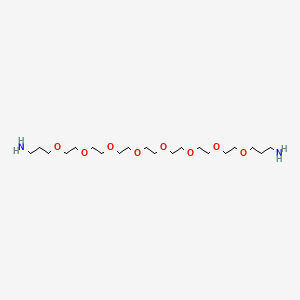
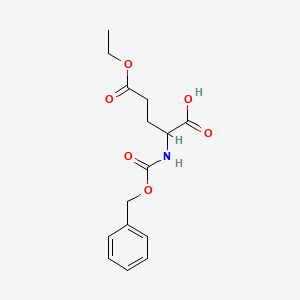
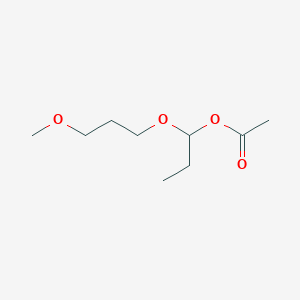
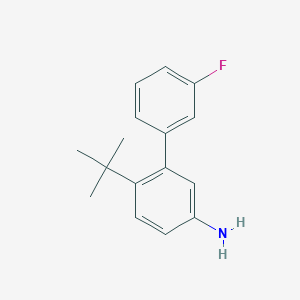
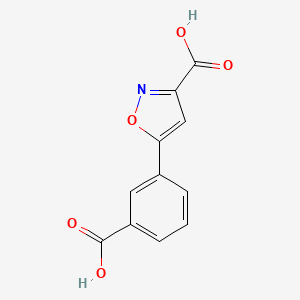
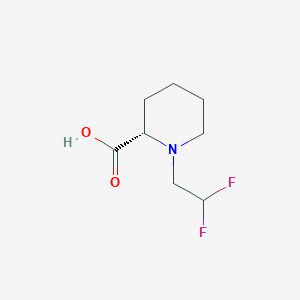
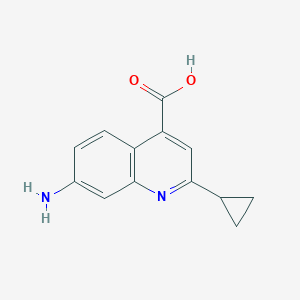


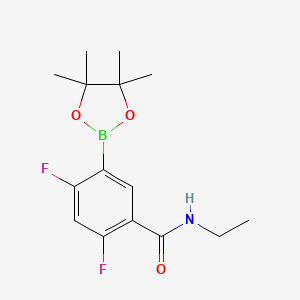
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
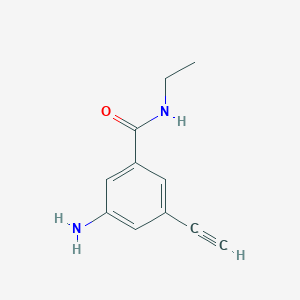
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

